Cas no 2228983-34-2 (2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid)

2-(5-{(tert-Butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid is a chemically synthesized intermediate featuring a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid functionality. Its structural design, incorporating both a phenolic hydroxyl group and a chiral center, makes it valuable in pharmaceutical and fine chemical synthesis. The Boc group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The compound’s carboxylic acid moiety facilitates further derivatization, while the hydroxyl group offers additional reactivity for conjugation or modification. This dual functionality makes it a versatile building block for peptidomimetics, drug discovery, and complex molecule assembly. Its well-defined purity and stability ensure reliable performance in multi-step synthetic processes.
2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid structure
2228983-34-2 structure
Product Name:2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid
CAS No:2228983-34-2
MF:C14H19NO5
MW:281.304364442825
CID:6056429
PubChem ID:165978976
Update Time:2025-06-08

2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid
    • EN300-1871572
    • 2-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)propanoic acid
    • 2228983-34-2
    • Inchi: 1S/C14H19NO5/c1-8(12(17)18)10-7-9(5-6-11(10)16)15-13(19)20-14(2,3)4/h5-8,16H,1-4H3,(H,15,19)(H,17,18)
    • InChI Key: XDUIAQDNYBEACJ-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=C(C(=C1)C(C(=O)O)C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.12632271g/mol
  • Monoisotopic Mass: 281.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 95.9Ų

2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid Pricemore >>

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Additional information on 2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid

2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic Acid: A Comprehensive Overview

The compound 2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid, identified by the CAS number 2228983-34-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique properties and promising biological activity, as evidenced by several groundbreaking studies.

The molecular structure of this compound is characterized by a phenyl ring substituted with hydroxyl and carbonylamine groups, along with a propanoic acid moiety. The presence of these functional groups contributes to its versatile reactivity and bioavailability. Recent research has highlighted its role in the development of novel therapeutic agents, particularly in the field of oncology and neurodegenerative diseases.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and amide formation. The use of tert-butoxycarbonyl (Boc) protecting groups ensures the stability of intermediate compounds during the synthesis, which is crucial for achieving high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of the final product.

Recent studies have explored the biological activity of this compound, particularly its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, a 2023 study published in Nature Communications demonstrated that this compound exhibits potent anti-cancer activity by inhibiting the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth. Additionally, preclinical trials have shown promising results in reducing neuroinflammation, suggesting its potential as a therapeutic agent for Alzheimer's disease.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its strong binding affinity to several drug targets, including protein kinases and inflammatory mediators. These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, 2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)propanoic acid represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in the development of innovative therapeutic solutions. As research continues to unfold, this compound is expected to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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